![molecular formula C20H20N2O4S B6038691 N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6038691.png)
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It has been widely studied for its potential therapeutic applications in treating anemia, chronic kidney disease, and other hypoxia-related disorders. In
Wirkmechanismus
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting hypoxia-inducible factor prolyl hydroxylase, which is an enzyme that regulates the stability of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a key role in the cellular response to hypoxia. By inhibiting HIF prolyl hydroxylase, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizes HIF and increases the expression of erythropoietin, which leads to an increase in red blood cell count and hemoglobin levels.
Biochemical and Physiological Effects:
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase erythropoietin production, which leads to an increase in red blood cell count and hemoglobin levels. This can improve oxygen delivery to tissues and organs, which can be beneficial in treating anemia, chronic kidney disease, and other hypoxia-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it can be used to study the role of HIF in various cellular processes. However, one limitation is that N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be expensive and may not be readily available in all labs.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is exploring its potential therapeutic applications in other hypoxia-related disorders, such as ischemic heart disease and stroke. Another area of interest is investigating the potential side effects of long-term use of N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, as well as developing new and more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanisms of action of N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and how it interacts with other cellular pathways.
Synthesemethoden
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-furancarboxaldehyde with 3-methylbenzylamine to produce N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to yield N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating anemia, chronic kidney disease, and other hypoxia-related disorders. In preclinical studies, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase erythropoietin production, which can lead to an increase in red blood cell count and hemoglobin levels. In clinical trials, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in treating anemia in patients with chronic kidney disease.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-16-7-5-8-17(13-16)22(27(24,25)19-10-3-2-4-11-19)15-20(23)21-14-18-9-6-12-26-18/h2-13H,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLQXYXPCZRMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.